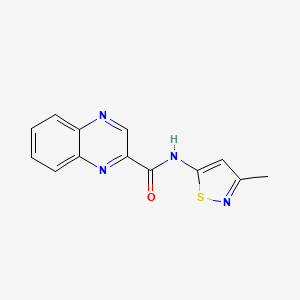

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKFGYJSWPWHDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide involves several steps. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline core.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Quinoxaline derivatives, including this compound, are being investigated for their anticancer, anti-inflammatory, and antiviral properties.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 2: logP and Bioactivity Trends

Biological Activity

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antimicrobial Activity

In Vitro Antimycobacterial Activity

Research has shown that derivatives of quinoxaline-2-carboxamides exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. In a study assessing various compounds, this compound demonstrated a minimum inhibitory concentration (MIC) ranging from 3.91 to 500 µg/mL, indicating moderate to good activity against Mycobacterium tuberculosis H37Ra. Notably, the most active derivatives had MIC values below 15.625 µg/mL, suggesting their potential as effective antimycobacterial agents .

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 3.91 - 500 |

| Other active derivatives | < 15.625 |

Anti-inflammatory Activity

Mechanistic Insights

The anti-inflammatory properties of quinoxaline derivatives have been explored through various models. One study highlighted that certain compounds significantly inhibited paw edema development in rats, with one derivative showing an anti-inflammatory activity (AA) of 53.41% compared to a reference drug (sodium diclofenac). The mechanism involved disruption of nitric oxide-dependent pathways, which are crucial in inflammation processes .

Table: Anti-inflammatory Activity Comparison

| Compound | AA (%) | Mechanism |

|---|---|---|

| Compound 2e | 53.41 | COX inhibition |

| Sodium Diclofenac | Reference | COX inhibition |

Anticancer Activity

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while being non-toxic to normal cells. For instance, one compound showed an IC50 value of 37.3 µM against HepG2 cells but was inactive against mycobacterial strains .

Table: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 37.3 | Cytotoxic |

| Mtb H37Ra | >500 | Non-cytotoxic |

Case Studies and Research Findings

- Antidepressant and Anxiolytic Activities : A related compound, N-(pyridin-3-yl)quinoxalin-2-carboxamide, was studied for its antidepressant and anxiolytic effects using animal models like the forced swim test and elevated plus maze. Although not directly linked to this compound, these findings suggest a broader pharmacological profile for quinoxaline derivatives .

- Structure-Affinity Correlations : Studies utilizing molecular docking have revealed that specific structural modifications in quinoxaline derivatives can enhance their affinity towards key molecular targets such as COX enzymes, which are implicated in inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.